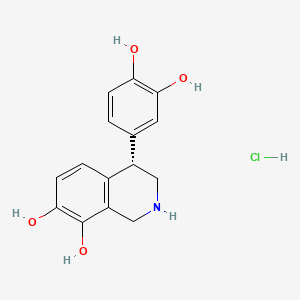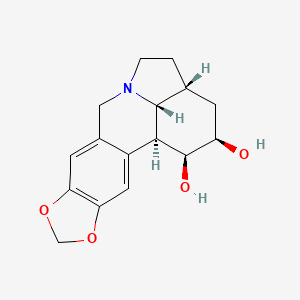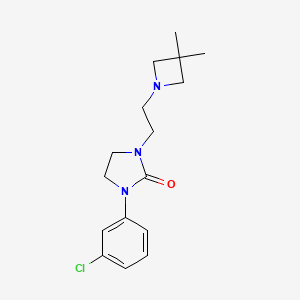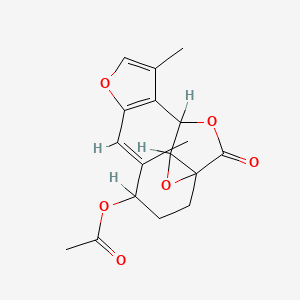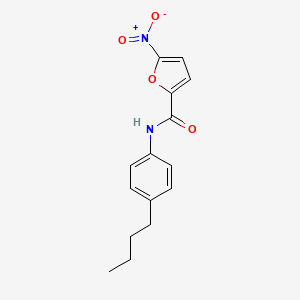
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide
説明
C-170 is an inhibitor of stimulator of interferon genes (STING). It binds to STING, inhibits its palmitoylation, and prevents the recruitment and phosphorylation of TBK1.1 It selectively reduces human and mouse STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells when used at concentrations ranging from 0.02 to 2 µM.
Novel covalent antagonist of hsSTING
STING inhibitor C-170 is a novel covalent antagonist of hsSTING.
科学的研究の応用
Cancer Immunotherapy
STING-IN-2 plays a significant role in cancer immunotherapy. A genetically engineered variant of the stimulator of interferon genes (STING) protein, which STING-IN-2 can inhibit, is delivered to cancer cells, showing potential for clinical impact . The STING pathway is an evolutionarily ancient pattern recognition receptor that has been implicated as a master regulator of the cancer-immunity cycle .
Anti-cancer Intervention
Activation of STING, which induces the production of proinflammatory factors and immune effector cell activation, is considered a promising strategy for enhanced anti-cancer intervention . However, several obstacles prevent STING signaling in solid tumors, such as delivered molecules’ rapid degradation, restriction to tumor sites, insufficient intracellular concentrations, and low responsivity .
Nanotechnology-based Delivery
Well-designed, multifunctional nano-formulations have emerged as optimized platforms for STING activation . A variety of nano-formulations have been developed and used in STING activation, thus facilitating immunotherapy in preclinical and clinical stages .
Immune Microenvironment Modulation
STING activation can lead to immune microenvironment modulation . This is particularly important in the context of cancer, where the immune microenvironment can significantly influence the progression of the disease and the effectiveness of treatments .
Clinical Translation
In-depth research on the clinical application of STING agonists like STING-IN-2 will not only deepen the understanding of innate and adaptive immunity and help to develop more effective STING agonists as anti-tumor drugs but also provide a theoretical basis for the anti-tumor immunotherapy strategy and its combined applications .
Protection from Degradation
One of the challenges in the application of STING agonists is their rapid degradation. The use of STING-IN-2 and similar compounds in conjunction with nanotechnology-based delivery systems can help protect these molecules from degradation, enhancing their effectiveness .
作用機序
Target of Action
The primary target of STING-IN-2 is the Stimulator of Interferon Genes (STING) protein. STING, encoded by the transmembrane protein STING1 (also known as TMEM173), plays a critical role in innate immunity against various infections . When activated, STING triggers a multifaceted immune response, including the induction of interferons (IFNs) and the activation of dendritic cells (DCs), cytotoxic T cells, and natural killer (NK) cells . Essentially, STING acts as a sentinel, detecting cytosolic nucleic acids (such as DNA) as danger signals.
Mode of Action
STING-IN-2 interacts with STING through a yet-to-be-fully-elucidated mechanism. At the initial stage of the STING pathway, the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS) enzyme senses cytosolic nucleic acids, leading to the activation of STING-dependent IFN immune responses . This activation likely involves conformational changes in STING, which then triggers downstream signaling events.
Biochemical Pathways
Upon activation, STING-IN-2 stimulates a cascade of events. It promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and enhances natural killer cell responses . These pathways collectively contribute to the immune system’s ability to combat infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Result of Action
The molecular and cellular effects of STING-IN-2’s action include the activation of immune cells, particularly cytotoxic T cells. By enhancing immune responses, it may contribute to controlling viral infections and potentially serve as an antiviral vaccine adjuvant .
Action Environment
Environmental factors can influence STING-IN-2’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules may impact its activity
: Rezabakhsh, A., Sadaie, M. R., Ala, A., Roosta, Y., Habtemariam, S., Sahebnasagh, A., & Khezri, M. R. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. Cell Communication and Signaling, 22, 305. DOI:10.1186/s12964-024-01680-0
特性
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



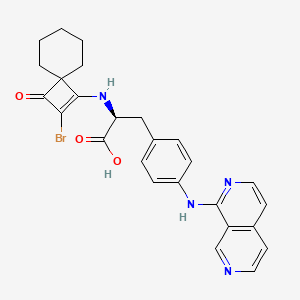

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
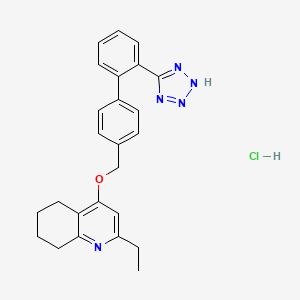


![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)
